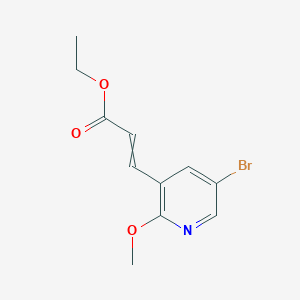
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate is a chemical compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.12 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom, a methoxy group, and an acrylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate typically involves the reaction of 5-bromo-2-methoxypyridine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acrylate ester can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include alcohols derived from the reduction of the acrylate ester.
Applications De Recherche Scientifique
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The acrylate ester functional group allows for further chemical modifications, enhancing its versatility in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a carbamate group instead of an acrylate ester.
(5-bromo-2-methoxypyridin-3-yl)methanamine: Contains an amine group instead of an acrylate ester.
Uniqueness
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl acrylate ester allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
ethyl 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-3-16-10(14)5-4-8-6-9(12)7-13-11(8)15-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQTUBXMMANUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














